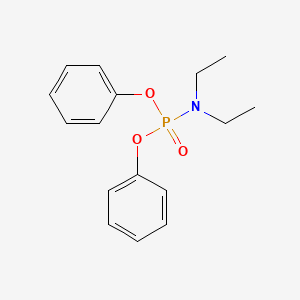

Diphenyl diethylphosphoramidate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le diphényl diéthylphosphoramidate est un composé organophosphoré caractérisé par la présence d'une seule liaison covalente entre l'atome de phosphore tétracoordiné (V) et l'atome d'azote (III). Ce composé fait partie de la classe plus large des phosphoramidates, connus pour leur liaison phosphoryle stable (P=O) et leurs applications significatives dans divers domaines, notamment la chimie, la biologie et l'industrie .

Méthodes De Préparation

La synthèse du diphényl diéthylphosphoramidate peut être réalisée par plusieurs voies synthétiques. Les principales méthodes comprennent :

Élimination de sel : Ceci implique la réaction d'un dérivé d'acide phosphoramidique avec une base appropriée pour éliminer un sel et former le phosphoramidate souhaité.

Couplage croisé oxydant : Cette méthode utilise des conditions oxydantes pour coupler un dérivé d'acide phosphoramidique avec un nucléophile approprié.

Réduction d'azide : Ceci implique la réduction d'un azide de phosphoramidate pour former le composé souhaité.

Hydrophosphinylation : Cette méthode implique l'addition d'une phosphine à un substrat insaturé.

Réaction phosphoramidate-aldéhyde-diénophile (PAD) : Ceci implique la réaction d'un phosphoramidate avec un aldéhyde et un diénophile pour former le produit souhaité.

Les méthodes de production industrielle impliquent souvent une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement élevé et une pureté élevée. Ces méthodes peuvent inclure des procédés en flux continu et l'utilisation de catalyseurs pour améliorer l'efficacité de la réaction .

Analyse Des Réactions Chimiques

Le diphényl diéthylphosphoramidate subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'addition d'oxygène au composé, souvent à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Cette réaction implique l'élimination de l'oxygène ou l'addition d'hydrogène, généralement à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Les réactifs couramment utilisés dans ces réactions comprennent les acides, les bases, les agents oxydants et les agents réducteurs. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés, mais incluent souvent divers dérivés de phosphoramidate .

4. Applications de la recherche scientifique

Le diphényl diéthylphosphoramidate a un large éventail d'applications en recherche scientifique, notamment :

Chimie : Il est utilisé comme réactif en synthèse organique, en particulier dans la formation de liaisons peptidiques et d'autres dérivés de phosphoramidate.

Biologie : Il est utilisé dans l'étude des mécanismes enzymatiques et comme sonde pour étudier les voies biologiques impliquant des composés contenant du phosphore.

Industrie : Il est utilisé dans la production d'ignifugeants, de plastifiants et d'autres produits chimiques industriels

5. Mécanisme d'action

Le mécanisme d'action du diphényl diéthylphosphoramidate implique son interaction avec des cibles moléculaires par l'intermédiaire de ses groupes fonctionnels phosphoryle et amide. Ces interactions peuvent entraîner l'inhibition ou l'activation d'enzymes spécifiques ou de voies biologiques. Le composé peut agir comme un agent chélateur, formant des complexes stables avec des ions métalliques, ce qui peut influencer divers processus biochimiques .

Applications De Recherche Scientifique

Diphenyl diethylphosphoramidate has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of peptide bonds and other phosphoramidate derivatives.

Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving phosphorus-containing compounds.

Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals

Mécanisme D'action

The mechanism of action of diphenyl diethylphosphoramidate involves its interaction with molecular targets through its phosphoryl and amide functional groups. These interactions can lead to the inhibition or activation of specific enzymes or biological pathways. The compound can act as a chelating agent, forming stable complexes with metal ions, which can influence various biochemical processes .

Comparaison Avec Des Composés Similaires

Le diphényl diéthylphosphoramidate peut être comparé à d'autres composés similaires, tels que :

Diphényl phosphorazidate : Connu pour son utilisation en synthèse peptidique et comme réactif synthétique polyvalent.

Diéthyl phosphoramidate : Utilisé comme toxine chimique et biologique et dans la préparation d'α-aminoalkylphosphonates.

Phosphoarginine et phosphocréatine : Des molécules biologiques importantes utilisées comme sources d'énergie stockée chez les invertébrés et les vertébrés

Le caractère unique du diphényl diéthylphosphoramidate réside dans sa structure spécifique et la stabilité de sa liaison phosphoryle, ce qui le rend particulièrement utile dans diverses applications chimiques et biologiques .

Propriétés

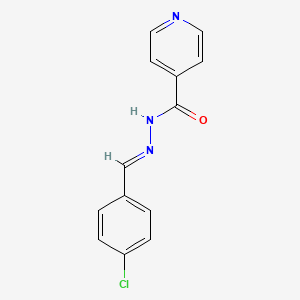

Formule moléculaire |

C16H20NO3P |

|---|---|

Poids moléculaire |

305.31 g/mol |

Nom IUPAC |

N-diphenoxyphosphoryl-N-ethylethanamine |

InChI |

InChI=1S/C16H20NO3P/c1-3-17(4-2)21(18,19-15-11-7-5-8-12-15)20-16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3 |

Clé InChI |

IDKMIHJUKICUBK-UHFFFAOYSA-N |

SMILES canonique |

CCN(CC)P(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |

Solubilité |

34.2 [ug/mL] (The mean of the results at pH 7.4) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(4-acetylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11707490.png)

![4'-methoxy-N'-[(4-phenylcyclohexyl)carbonyl]biphenyl-4-carbohydrazide](/img/structure/B11707499.png)

![N'-[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11707518.png)

![N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]-1-naphthamide](/img/structure/B11707521.png)

![1-{3-[4-(diphenylmethyl)piperazin-1-yl]propyl}-2-phenyl-1H-indole](/img/structure/B11707528.png)

![3-(3,5-Dimethylbenzyl)-2-methyl-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B11707531.png)

![3,5-dinitro-N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]benzamide](/img/structure/B11707540.png)

![N-(4-Bromophenyl)-4-[4-(4-cyanophenoxy)phenoxy]benzamide](/img/structure/B11707553.png)

![N'-[(E)-(4-hydroxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11707565.png)